Product packaging for O-p-nitrobenzyl-N,N-diisopropyl-isourea(Cat. No.:)

O-p-nitrobenzyl-N,N-diisopropyl-isourea

Cat. No.: B11823441
M. Wt: 279.33 g/mol
InChI Key: DCXFBDKRRYVBAA-UHFFFAOYSA-N
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Description

Significance of O-Alkylisourea Derivatives in Chemical Transformations

O-Alkylisourea derivatives are recognized for their utility as alkylating agents. soton.ac.uk They serve as reactive intermediates in a variety of chemical reactions, most notably in the esterification of carboxylic acids. soton.ac.ukfiveable.me The formation of an O-acylisourea intermediate is a key step in carbodiimide-mediated coupling reactions, facilitating the formation of amide and ester bonds. fiveable.mewikipedia.org This reactivity is crucial in complex syntheses, including peptide synthesis. fiveable.me The general mechanism involves the activation of a carboxylic acid by a carbodiimide (B86325) to form a highly reactive O-acylisourea, which is then susceptible to nucleophilic attack. wikipedia.orgias.ac.in

The versatility of O-alkylisoureas extends to their use on solid supports, which offers a "catch-and-release" methodology for the clean and efficient preparation of chemical libraries. soton.ac.uk This approach has been successfully applied to the esterification of carboxylic acids, demonstrating the adaptability of these reagents to modern synthetic techniques, including microwave-assisted chemistry to accelerate reaction times. soton.ac.ukorganic-chemistry.org

Historical Context and Evolution of O-p-nitrobenzyl-N,N-diisopropyl-isourea Utilization in Research

The study of urea (B33335) and its derivatives dates back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the beginning of modern organic chemistry. nih.gov Over the decades, the understanding and application of urea derivatives have expanded significantly. nih.gov Carbodiimides, which are key to the formation of O-alkylisoureas, became prominent reagents for dehydration and coupling reactions in organic synthesis. wikipedia.org

The specific compound, this compound, emerged as a valuable tool due to the advantageous properties conferred by the p-nitrobenzyl group. This electron-withdrawing group enhances the reactivity of the isourea, making it an effective reagent. chemimpex.com Its application as a chromogenic reagent for liquid chromatographic analysis further broadened its utility. scbt.com

Scope and Research Trajectory of this compound in Organic and Analytical Chemistry

In organic synthesis, this compound is primarily utilized as a reagent for the derivatization of carboxylic acids. chemimpex.comtcichemicals.com This is particularly valuable in high-performance liquid chromatography (HPLC) for the detection and quantification of various analytes. chemimpex.comtcichemicals.comtcichemicals.com The compound reacts readily with carboxyl groups to form stable esters that can be easily detected by UV detectors, typically at 254 nm. tcichemicals.comtcichemicals.comtcichemicals.com This application has proven useful in diverse fields such as pharmaceutical development and agricultural chemistry. chemimpex.com

The research trajectory for this compound continues to evolve. Its stability and reactivity make it a compound of interest in the development of novel materials, including coatings and polymers. chemimpex.com Furthermore, its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals, highlights its ongoing importance in medicinal chemistry. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₁N₃O₃ chemimpex.comchemicalbook.com
Molecular Weight 279.34 g/mol chemimpex.comavantorsciences.com
CAS Number 2978-11-2 chemimpex.comchemicalbook.com
Appearance Yellow to orange powder/crystal chemimpex.comchemicalbook.com
Melting Point 37-46 °C chemimpex.comchemicalbook.com
Boiling Point 465.1 ± 28.0 °C (Predicted) chemicalbook.com
Storage Temperature 2-8 °C chemicalbook.comchemwhat.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O3 B11823441 O-p-nitrobenzyl-N,N-diisopropyl-isourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate

InChI

InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3

InChI Key

DCXFBDKRRYVBAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for O P Nitrobenzyl N,n Diisopropyl Isourea

Classical Synthetic Routes to O-Alkylisoureas

The traditional approaches to synthesizing O-alkylisoureas, the class of compounds to which O-p-nitrobenzyl-N,N-diisopropyl-isourea belongs, primarily involve two well-established methods. These methods are foundational in organic chemistry and provide reliable pathways to the isourea functional group.

Reaction of Diisopropylamine (B44863) and Related Precursors

Diisopropylamine, a secondary amine, serves as a key precursor in the synthesis of the diisopropylamino functional group found in the target molecule. sigmaaldrich.comwikipedia.org It is a commercially available liquid that is commonly used as a base in various organic reactions. sigmaaldrich.commerckmillipore.com The synthesis of diisopropylamine itself can be achieved through the reductive amination of acetone (B3395972) with ammonia. wikipedia.org While diisopropylamine is a crucial building block, its direct reaction to form O-alkylisoureas is not the primary classical route. Instead, it is typically converted into a more reactive species, such as diisopropylcarbodiimide, which then participates in the key bond-forming reaction.

Approaches Involving Carbodiimides (e.g., Dicyclohexylcarbodiimide (B1669883), Diisopropylcarbodiimide) and Alcohols

The most common classical method for preparing O-alkylisoureas is the reaction of a carbodiimide (B86325) with an alcohol. soton.ac.uk Carbodiimides, such as the widely used dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are excellent activating agents. unacademy.comwikipedia.org The reaction mechanism involves the addition of an alcohol to the carbodiimide. soton.ac.uk

In the context of synthesizing this compound, the reaction would involve diisopropylcarbodiimide and p-nitrobenzyl alcohol. The general mechanism for this transformation is the formation of an O-acylisourea intermediate when a carboxylic acid is activated by a carbodiimide. organic-chemistry.orgresearchgate.net However, for the direct synthesis of O-alkylisoureas from an alcohol, the alcohol itself acts as the nucleophile, attacking the central carbon of the carbodiimide. This reaction is often catalyzed by a Lewis acid, such as copper(I) chloride (CuCl), which coordinates to the carbodiimide and facilitates the nucleophilic attack by the alcohol. soton.ac.uk The reaction between a carbodiimide and an alcohol can sometimes occur spontaneously, particularly in intramolecular cases. soton.ac.uk

The reaction between dicyclohexylcarbodiimide (DCC) and a carboxylic acid is a well-known method for forming esters in the presence of an alcohol, a process known as the Steglich esterification. organic-chemistry.orgchemspider.com In this reaction, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org This intermediate is then susceptible to nucleophilic attack by an alcohol to form the corresponding ester, releasing dicyclohexylurea as a byproduct. organic-chemistry.org While this demonstrates the reactivity of carbodiimides, the direct formation of O-alkylisoureas from alcohols and carbodiimides is a distinct but related process.

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of isoureas, including the use of solid-supported reagents and catalytic enhancements. These strategies offer advantages in terms of ease of purification, reaction efficiency, and milder reaction conditions.

Polymer-Supported Synthesis Techniques for Isourea Formation

Polymer-supported synthesis has emerged as a powerful tool in organic chemistry, offering simplified purification protocols and the ability to drive reactions to completion by using an excess of the supported reagent. dl.ac.ukresearchgate.netmdpi.org This methodology has been successfully applied to the synthesis of O-alkylisoureas. dl.ac.ukacs.org

The general approach involves the use of a polymer-supported carbodiimide, which is commercially available or can be synthesized from an aminomethyl polystyrene resin. dl.ac.uk This solid-supported carbodiimide reacts with an alcohol in the presence of a copper(II) catalyst to yield the corresponding polymer-supported O-alkylisourea. dl.ac.ukacs.org The resulting isourea, still attached to the solid support, can then be used in subsequent reactions. For instance, it can react with a carboxylic acid to produce an ester, with the urea (B33335) byproduct remaining on the resin, allowing for simple filtration to isolate the desired product. dl.ac.uk

A "catch and release" strategy has also been developed. dl.ac.uknih.gov In this approach, an alcohol is "caught" by the polymer-supported carbodiimide to form the immobilized isourea. After washing away any excess reagents, the desired product is "released" from the support by reaction with a carboxylic acid. dl.ac.uk This technique provides an additional purification step. dl.ac.uk

Catalytic Enhancements in this compound Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of O-alkylisourea synthesis. As mentioned in the classical routes, the addition of alcohols to carbodiimides is often facilitated by a copper-based Lewis acid catalyst, such as CuCl or CuCl₂. soton.ac.ukresearchgate.net The catalyst coordinates to the carbodiimide, activating it for nucleophilic attack by the alcohol. soton.ac.uk

More recent advancements have explored other catalytic systems. For instance, rhodium-catalyzed tandem reactions of isocyanides with azides and various oxygen nucleophiles have been developed to produce N-sulfonyl/acylisoureas. researchgate.netorganic-chemistry.org Additionally, microwave-assisted synthesis has been shown to significantly accelerate the formation of esters from carboxylic acids and O-alkylisoureas, often reducing reaction times to just a few minutes. nih.govorganic-chemistry.org This method has been demonstrated to work efficiently with preformed isoureas derived from both primary and secondary alcohols. nih.gov While not a direct catalytic formation of the isourea itself, the enhanced reactivity under microwave conditions represents a significant process improvement. nih.govorganic-chemistry.org

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Synonyms O-(4-Nitrobenzyl)-N,N'-diisopropylisourea, 1,3-Diisopropyl-2-(4-nitrobenzyl)isourea chemimpex.comtcichemicals.comchemicalbook.com
CAS Number 2978-11-2 chemimpex.comavantorsciences.comfishersci.com
Molecular Formula C₁₄H₂₁N₃O₃ chemimpex.comavantorsciences.comfishersci.com
Molecular Weight 279.34 g/mol chemimpex.comavantorsciences.comfishersci.com
Appearance Yellow to orange powder chemimpex.com
Melting Point 42 - 46 °C chemimpex.com
Purity ≥ 95% (HPLC) chemimpex.comavantorsciences.com

Mechanistic Investigations of O P Nitrobenzyl N,n Diisopropyl Isourea Reactivity

Fundamental Reaction Pathways of O-p-nitrobenzyl-N,N-diisopropyl-isourea

The primary reactivity of this compound lies in its function as an alkylating agent, particularly for the esterification of carboxylic acids. This reactivity is governed by the inherent electrophilicity of the isourea moiety.

The esterification of carboxylic acids using this compound proceeds through a well-established pathway for O-alkylisoureas. The reaction is initiated by the protonation of the most basic nitrogen atom of the isourea by the carboxylic acid. This protonation activates the isourea, making the benzylic carbon more susceptible to nucleophilic attack by the carboxylate anion.

The general mechanism can be outlined as follows:

Protonation: The carboxylic acid protonates one of the nitrogen atoms of the diisopropylamino groups of the isourea.

Nucleophilic Attack: The resulting carboxylate anion then acts as a nucleophile, attacking the benzylic carbon of the p-nitrobenzyl group.

Displacement: This attack leads to the formation of the p-nitrobenzyl ester and the byproduct, N,N'-diisopropylurea.

This reaction is particularly effective for creating esters and is noted for its high yields and the clean formation of products. The use of polymer-supported O-alkylisoureas, including those that form p-nitrobenzyl esters, has been shown to facilitate high yields and purities of the resulting esters, even with short reaction times under microwave conditions. organic-chemistry.orgcdnsciencepub.com The reaction is also effective for sterically hindered carboxylic acids. organic-chemistry.org

A critical intermediate in reactions involving carbodiimides (the precursors to isoureas) and carboxylic acids is the O-acylisourea. wikipedia.org However, in the case of pre-formed O-alkylisoureas like this compound, the reaction proceeds directly via alkylation of the carboxylic acid.

The p-nitrobenzyl group plays a multifaceted role in the reactivity and utility of this compound. Its influence can be attributed to both electronic and practical effects.

Electronic Effects: The nitro group is a strong electron-withdrawing group. researchgate.net This property has a significant impact on the reactivity of the molecule:

Increased Electrophilicity: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by the carboxylate. This can lead to faster reaction rates compared to unsubstituted benzyl (B1604629) groups.

Practical Implications:

Protecting Group: The p-nitrobenzyl group is a well-established protecting group for carboxylic acids, as well as other functional groups like thiols and phosphates. wikipedia.orgwikipedia.org Its stability under a variety of conditions, coupled with methods for its selective removal, makes it a valuable tool in multi-step organic synthesis. wikipedia.orgyoutube.com

Chromophore for Analysis: The p-nitrobenzyl ester products are UV-active, which is advantageous for analytical purposes such as High-Performance Liquid Chromatography (HPLC). This allows for easy detection and quantification of the esterification products.

The stability of the p-nitrobenzyl group under acidic conditions, such as those used in tert-butyloxycarbonyl (Boc) chemistry for peptide synthesis, makes it a more stable alternative to other protecting groups like the acetamidomethyl (Acm) group. wikipedia.org

Exploration of Novel Activation Mechanisms Involving Isoureas

While this compound is reactive in its own right, its reactivity can be further modulated through external activation.

Lewis acids are known to catalyze a wide range of organic reactions by activating electrophiles. youtube.comwikipedia.org In the context of isourea chemistry, a Lewis acid could coordinate to one of the nitrogen or oxygen atoms of the isourea. This coordination would withdraw electron density, further increasing the electrophilicity of the benzylic carbon and potentially accelerating the rate of esterification. wikipedia.org

While Lewis acid catalysis is a common strategy in organic synthesis, including in reactions involving ureas and related compounds, specific examples detailing the use of Lewis acids with this compound are not prominently featured in the reviewed scientific literature. organic-chemistry.orgresearchgate.net However, the general principle of Lewis acid activation of electrophiles suggests that this would be a viable strategy to enhance the reactivity of this isourea. wikipedia.org For instance, Lewis acids have been employed to catalyze reactions involving ureas, demonstrating their utility in activating similar functional groups. organic-chemistry.org

Comparative Mechanistic Studies with Analogous Isoureas (e.g., N,N'-dicyclohexyl-O-p-nitrobenzyl isourea)

A comparative analysis of this compound with its dicyclohexyl analogue, N,N'-dicyclohexyl-O-p-nitrobenzyl isourea, reveals differences in reactivity and practicality that are primarily attributable to the nature of the N-alkyl substituents. These differences are largely inherited from their parent carbodiimides, N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC).

Steric and Electronic Effects: The primary difference between the diisopropyl and dicyclohexyl derivatives lies in the steric bulk of the alkyl groups attached to the nitrogen atoms. wikipedia.orgnih.gov

Steric Hindrance: The cyclohexyl groups are generally considered to be more sterically hindering than isopropyl groups. This can influence the rate of reaction, with the less hindered diisopropyl derivative potentially reacting faster in some cases. The approach of the carboxylic acid to the isourea nitrogen for protonation and the subsequent nucleophilic attack could be affected by the steric environment.

Electronic Effects: The electronic effects of isopropyl and cyclohexyl groups are broadly similar, both being weakly electron-donating alkyl groups. Therefore, significant differences in electronic activation of the isourea are not expected.

Solubility of Byproducts: A significant practical difference between reactions using diisopropyl- and dicyclohexyl-substituted reagents is the solubility of the corresponding urea (B33335) byproduct.

N,N'-diisopropylurea: The byproduct from this compound is N,N'-diisopropylurea, which is soluble in many common organic solvents. This facilitates purification of the desired ester product, as the urea can be removed by aqueous extraction.

N,N'-dicyclohexylurea: In contrast, N,N'-dicyclohexylurea, the byproduct from the dicyclohexyl analogue, is poorly soluble in most organic solvents and often precipitates from the reaction mixture. While this allows for its removal by filtration, it can sometimes trap the product, leading to lower isolated yields.

The table below summarizes the key comparative points.

FeatureThis compoundN,N'-dicyclohexyl-O-p-nitrobenzyl isourea
N-Substituents IsopropylCyclohexyl
Steric Hindrance LowerHigher
Urea Byproduct N,N'-diisopropylureaN,N'-dicyclohexylurea
Byproduct Solubility Generally soluble in organic solventsGenerally insoluble in organic solvents
Purification Typically by extractionTypically by filtration

These differences make this compound an attractive alternative to its dicyclohexyl counterpart in many synthetic applications, particularly where ease of purification is a priority.

Applications of O P Nitrobenzyl N,n Diisopropyl Isourea in Advanced Organic Synthesis

O-p-nitrobenzyl-N,N-diisopropyl-isourea as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups within this compound allows it to serve as a crucial building block in multi-step synthetic pathways. nih.gov Its role as a stable yet reactive intermediate is particularly important in the fields of pharmaceutical and materials science. nih.gov

Nitrogen-containing compounds are fundamental to medicinal chemistry and drug development, as they are prevalent in bioactive molecules and natural products. mdpi.com However, their synthesis can be challenging due to the reactivity of the nitrogen atom, often requiring the use of protecting groups to prevent unwanted side reactions. mdpi.com

This compound serves as a valuable intermediate in the synthesis of more complex nitrogen-containing molecules. nih.gov By acting as a stable carrier of the p-nitrobenzyl group, it facilitates the introduction of this moiety into target structures, streamlining synthetic processes while maintaining high purity and yields. nih.gov This makes it an asset for researchers developing novel compounds in fields such as pharmaceuticals and agrochemicals. nih.gov

In the quest for new therapeutic agents, this compound has been identified as a key intermediate for synthesizing a range of pharmaceuticals. nih.gov Its application is notably mentioned in the development of drugs targeting neurological disorders. nih.gov The compound's structure allows for specific modifications, enabling chemists to fine-tune molecular properties to enhance drug efficacy. nih.gov

Beyond its role as a structural building block, it is also employed as a reagent in biochemical research, particularly in enzyme inhibition studies, which are crucial for understanding disease mechanisms and for the discovery of new drug candidates. nih.gov

Derivatization and Functionalization Strategies using this compound

The reactivity of the isourea functional group is harnessed in several derivatization and functionalization strategies. These methods leverage the compound's ability to act as an activating or transferring agent for the p-nitrobenzyl group.

O-benzylisoureas, the class of compounds to which this compound belongs, can be used for the O-benzylation of alcohols. soton.ac.uk This reaction is typically promoted by a Lewis acid catalyst. soton.ac.uk The process involves the transfer of the benzyl (B1604629) group from the isourea to an alcohol, forming a benzyl ether. This strategy provides a method for introducing a p-nitrobenzyl ether into a molecule, a common protecting group or structural motif in organic synthesis.

Isoureas serve as reactive intermediates in the synthesis of important nitrogen-containing heterocycles. soton.ac.uk These heterocyclic structures are prevalent in pharmaceuticals and natural products.

2-Oxazolines: Isoureas can be used to facilitate the cyclization of β-hydroxyamides to produce 2-oxazolines. soton.ac.uk This transformation is a key step in building these important five-membered heterocyclic rings.

Cyclic Sulfonamides: Similarly, isoureas can be employed as intermediates in the cyclization of N-hydroxyalkylsulfonamides to form cyclic sulfonamides. soton.ac.uk This application demonstrates the utility of the isourea functional group in mediating ring-closing reactions to generate complex heterocyclic systems. soton.ac.uk

While O-alkylisoureas are primarily known for O-alkylation of carboxylic acids to form esters, the use of a polymer-supported version of these reagents represents a significant advancement in synthesis and purification. nih.govdl.ac.uk Polymer-supported O-alkylisoureas, including those that can generate p-nitrobenzyl esters, are effective reagents for the esterification of carboxylic acids. nih.gov

These solid-supported reagents are prepared by reacting an alcohol with a polymer-supported carbodiimide (B86325), often with copper(II) catalysis. nih.govnih.gov The resulting resin-bound isourea can then be reacted with a carboxylic acid. nih.gov This process is highly chemoselective and produces the corresponding ester in high yield and purity following a simple filtration to remove the resin and evaporation of the solvent. nih.gov This methodology avoids complex workups and allows for the use of microwave heating to reduce reaction times to mere minutes. nih.govdl.ac.uk

Table 1: Esters Prepared Using Polymer-Supported O-Alkylisoureas
Reagent ClassEster ProductReference
Polymer-Supported O-MethylisoureaMethyl Esters nih.govnih.gov
Polymer-Supported O-BenzylisoureaBenzyl Esters nih.govnih.gov
Polymer-Supported O-AllylisoureaAllyl Esters nih.govnih.gov
Polymer-Supported O-p-Nitrobenzylisoureap-Nitrobenzyl Esters nih.gov

Despite a comprehensive search for the applications of O-p-nitrobenzyl-N,N-diisopropylisourea in multicomponent and cascade reactions, particularly in Biginelli-like reactions, no specific research findings or data to support its use in this context could be located.

The Biginelli reaction is a well-established multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from three components: an aldehyde, a β-ketoester, and urea (B33335). While numerous variations of this reaction exist, employing different catalysts and substituted starting materials, literature searches did not yield any instances where O-p-nitrobenzyl-N,N-diisopropylisourea was utilized as a direct component in this or similar cascade processes for the formation of the dihydropyrimidine (B8664642) core.

General information on the Biginelli reaction mechanism suggests a condensation reaction pathway. The reaction is typically acid-catalyzed and involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.

While research has explored the use of various substituted ureas and other components to diversify the resulting heterocyclic scaffolds, the specific role of O-p-nitrobenzyl-N,N-diisopropylisourea in such a synthetic strategy is not documented in the available scientific literature. This compound is known as a reagent in other areas of organic synthesis, for instance as a potential guanidinylating agent or as an intermediate for creating other molecules. However, its direct participation in the key bond-forming events of a Biginelli-like cascade reaction to form the central heterocyclic ring is not supported by published research.

Therefore, no data tables or detailed research findings on the contribution of O-p-nitrobenzyl-N,N-diisopropylisourea to multicomponent reactions and cascade processes can be provided.

Applications of O P Nitrobenzyl N,n Diisopropyl Isourea in Analytical Chemistry Research

Quantitative Analytical Methodologies employing O-p-nitrobenzyl-N,N-diisopropyl-isourea

The derivatization reaction is not only for detection but also forms the basis of robust quantitative methods for a variety of organic compounds.

A prominent use of this compound is in the quantitative analysis of carboxylic acids, especially free fatty acids (FFAs) in complex biological matrices. tandfonline.com The reagent has been shown to be an effective labeling agent for various fatty acids, enabling their separation and quantification. tcichemicals.com

The process involves extracting the FFAs from the sample, followed by the derivatization reaction to convert them into their corresponding p-nitrobenzyl esters. These esters are then analyzed by reversed-phase HPLC with UV detection. The area of the chromatographic peak corresponding to the specific fatty acid ester is proportional to its concentration in the original sample, allowing for precise quantification.

Table 1: Examples of Carboxylic Acids Analyzed via Derivatization

Compound Class Specific Analyte
Long-Chain Fatty Acids Stearic Acid tcichemicals.comtandfonline.com
Long-Chain Fatty Acids Oleic Acid tcichemicals.com
Long-Chain Fatty Acids Linoleic Acid tcichemicals.com
Dicarboxylic Acids Various
Barbiturates Various

The outline for this article includes the analysis of dihydroartemisinin as a specific application. However, a review of scientific literature indicates that this compound is not the typical reagent for this purpose. The primary reactivity of this reagent is with carboxylic acids. Dihydroartemisinin is a lactol (a cyclic hemiacetal) and lacks a carboxylic acid group, making a direct reaction with this compound unlikely under standard conditions. Analytical methods for dihydroartemisinin that involve derivatization typically target its hemiacetal functional group, often using different chemical reagents to create a detectable derivative. Therefore, this specific application is not supported by available research.

Methodological Advancements in Sample Preparation through this compound Derivatization

A typical procedure involves dissolving the sample containing the carboxylic acid in a suitable organic solvent, such as dichloromethane. The derivatizing reagent is then added, and the mixture is heated to facilitate the reaction. After a set incubation period, the reaction mixture can often be directly injected into the HPLC system after cooling.

Table 2: Typical Derivatization Reaction Conditions

Parameter Condition
Solvent Dichloromethane (CH₂Cl₂)
Temperature 80 °C
Reaction Time 2 hours
Post-Reaction Step Cool to room temperature

Data sourced from a typical application example. tcichemicals.com

Theoretical and Computational Investigations of O P Nitrobenzyl N,n Diisopropyl Isourea

Quantum Chemical Studies on Electronic Structure and Reactivity

There are currently no specific quantum chemical studies available in the public domain that detail the electronic structure and reactivity of O-p-nitrobenzyl-N,N-diisopropyl-isourea. Such studies would be invaluable for understanding the molecule's fundamental properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is crucial for predicting its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Detailed applications of Density Functional Theory (DFT) to elucidate the reaction pathways of this compound have not been identified in published research. DFT is a powerful tool for investigating reaction mechanisms and is widely used for other organic molecules. mdpi.com

Energy Profiles and Kinetic Barrier Calculations for Isourea Transformations

Consequently, specific energy profiles and kinetic barrier calculations for the transformations of this compound are not available. Research in this area would provide critical insights into the feasibility and rates of its potential reactions, such as rearrangements or cleavage of the isourea linkage.

Molecular Modeling and Simulation of this compound Interactions

Similarly, there is a lack of published molecular modeling and simulation studies focused on the interactions of this compound. Molecular dynamics and Monte Carlo simulations would be instrumental in understanding how this molecule interacts with solvents, reagents, or biological macromolecules, which is essential for applications in materials science or medicinal chemistry.

Future Research Directions and Unexplored Potential of O P Nitrobenzyl N,n Diisopropyl Isourea

Development of Novel Catalytic Systems for O-p-nitrobenzyl-N,N-diisopropyl-isourea Mediated Reactions

A significant characteristic of this compound is its ability to react with carboxyl groups to form corresponding esters without the need for a catalyst or an activating agent. tcichemicals.com The inherent reactivity is driven by its unique structure, where the nitro group acts as a strong electron-withdrawing group, facilitating reactions such as nucleophilic substitutions. chemimpex.com

Despite its ability to react without a catalyst, future research could explore the development of novel catalytic systems to modulate and enhance its reactivity for specific applications. For instance, while not directly involving the title compound, research into related structures offers insights. The synthesis of N,N'-diisopropylthiourea, an important intermediate, has been achieved using PEG-400 as a recyclable catalyst in an aqueous medium, highlighting a green chemistry approach. google.com Similarly, novel bifunctional N,N-di-isopropylbenzylamine-boronic acid catalysts have been developed for direct amide formation, demonstrating how catalysis can improve reactions involving related diisopropyl moieties. rsc.org

Future investigations could focus on:

Selective Catalysis: Designing catalysts that can direct the reaction of this compound towards specific functional groups in complex polyfunctional molecules.

Switchable Catalysts: Developing catalytic systems that can be "turned on or off" by an external stimulus (e.g., light, temperature), allowing for precise control over the reaction timing and extent.

Enzymatic Catalysis: Exploring the use of enzymes to catalyze reactions involving the isourea, potentially leading to highly stereoselective transformations relevant in pharmaceutical synthesis. chemimpex.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant avenue for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up.

A recent study on the synthesis of N,O-Dimethyl-N'-nitroisourea, a crucial intermediate for pesticides, demonstrated a successful application of a continuous flow microreactor system. chemrxiv.org This system, which utilized inline FTIR analysis for real-time monitoring, achieved an 83% yield and was optimized using machine learning algorithms. chemrxiv.org This research provides a powerful template for developing flow synthesis protocols for this compound and its derivatives.

Key areas for future exploration include:

Packed-Bed Reactors: Utilizing columns packed with immobilized reagents or scavenger resins to streamline the reaction and purification process, minimizing handling and work-up. unimi.it

High-Throughput Screening: Employing automated platforms to rapidly screen various reaction conditions (e.g., temperature, residence time, solvent) to optimize reactions mediated by the isourea.

On-Demand Synthesis: Developing integrated flow systems that can produce derivatized analytes on-demand for immediate analysis, for example, in HPLC applications. tcichemicals.com

Exploration of this compound in Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly critical in modern chemical research and industry. Future exploration of this compound will likely focus on enhancing its environmental credentials, both in its synthesis and its applications.

Research into related compounds has shown the potential for greener synthesis routes. For example, a method for producing N,N'-diisopropylthiourea uses water as the solvent and a recyclable catalyst, avoiding toxic byproducts and harsh reaction conditions. google.com This sets a precedent for developing more sustainable manufacturing processes for this compound itself.

In terms of applications, the compound is already noted for its use in developing agrochemicals for sustainable agriculture, where it may be effective in selectively targeting specific plant species. chemimpex.com

Future research directions in sustainability could include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Bio-based Solvents: Investigating the use of renewable and less hazardous solvents for reactions involving the isourea.

Recyclability: Developing methods to regenerate or recycle the isourea or its byproducts after a reaction, particularly in large-scale applications like materials science. chemimpex.com

Advanced Spectroscopic Characterization for Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing existing applications and discovering new ones. Advanced spectroscopic and analytical techniques are crucial for elucidating the intricate details of how this compound behaves in chemical reactions.

The compound is already well-characterized by several methods, providing a solid foundation for more advanced studies.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Data Reference(s)
CAS Number 2978-11-2 scbt.com, tcichemicals.com, chemicalbook.com
Molecular Formula C₁₄H₂₁N₃O₃ scbt.com, fishersci.com, chemicalbook.com
Molecular Weight 279.33 g/mol scbt.com, chemicalbook.com
Appearance Light yellow to Orange powder/crystal tcichemicals.com, chemicalbook.com
Melting Point 37-46 °C tcichemicals.com, fishersci.com, avantorsciences.com, chemicalbook.com
Purity (Method) >95.0% (HPLC) tcichemicals.com, avantorsciences.com
Primary Use HPLC Labeling Reagent tcichemicals.com, tcichemicals.com

| UV Detection λ | 254 nm | tcichemicals.com |

Future research can build on this by:

In-situ Spectroscopy: Utilizing techniques like inline FTIR, as demonstrated in the flow synthesis of related isoureas, to monitor reaction intermediates and kinetics in real-time. chemrxiv.org

X-ray Crystallography: Obtaining single-crystal X-ray structures of the compound and its reaction products can provide definitive proof of stereochemistry and reveal non-covalent interactions that influence reactivity, as has been done for related structures. nih.gov

Computational Modeling: Combining experimental data with theoretical calculations to model transition states and reaction pathways, offering predictive power for designing new reactions.

Synergistic Applications in Interdisciplinary Chemical Sciences

The unique reactivity of this compound makes it a valuable tool for synergistic applications across various scientific disciplines. Its ability to act as a building block for more complex molecules opens up possibilities in biochemical research, agricultural chemistry, and material science. chemimpex.com

Table 2: Current and Potential Interdisciplinary Applications

Field Application Description Reference(s)
Biochemical Research Enzyme Inhibition Studies Used as a reagent to probe enzyme mechanisms and interactions, which is crucial for drug discovery. chemimpex.com
Analytical Chemistry HPLC Derivatization Reacts with carboxyl-containing analytes (e.g., fatty acids) to attach a UV-active label, enabling sensitive detection. tcichemicals.com scbt.com, tcichemicals.com
Agricultural Chemistry Herbicide Development Explored for use in agrochemicals, potentially for selectively targeting specific plant species in sustainable farming. chemimpex.com
Material Science Polymer/Coating Development Investigated for its potential to be incorporated into novel materials to enhance durability and functionality. chemimpex.com

| Pharmaceuticals | Synthesis Intermediate | Serves as a key intermediate in the synthesis of various pharmaceutical compounds. | chemimpex.com |

Future research will likely see an expansion of these applications. For instance, its role as a labeling agent could be extended to proteomics and metabolomics for the sensitive detection of biomarkers containing carboxylic acids. In material science, it could be used to create functionalized surfaces or smart polymers that respond to specific chemical stimuli.

Q & A

Q. What is the primary role of O-p-nitrobenzyl-N,N-diisopropyl-isourea in analytical chemistry, and how is it methodologically applied?

This compound is widely utilized as a derivatizing agent in HPLC to enhance the detectability of carboxylic acids (e.g., valproic acid) by forming UV-absorbing or fluorescent derivatives. The process involves:

  • Reaction conditions : Heating the compound with the target analyte (e.g., valproic acid) at 70–80°C for 1–1.5 hours in the presence of a catalyst (e.g., potassium carbonate) .
  • Workflow : Post-derivatization, the product is separated via reverse-phase HPLC and detected using UV or mass spectrometry (MS) .

Q. How can researchers distinguish between the various synonyms and structural analogs of this compound?

Key identifiers include:

  • IUPAC name : O-(4-Nitrobenzyl)-N,N'-diisopropylisourea.
  • CAS RN : 2978-11-2.
  • Functional groups : The presence of a nitrobenzyl group and diisopropyl substituents on the urea backbone.
    Cross-referencing with spectral data (e.g., NMR, IR) and chromatographic retention times in peer-reviewed protocols is critical to avoid misidentification .

Q. What are the critical steps for validating a derivatization protocol using this reagent?

  • Optimization : Test reaction efficiency at varying temperatures (e.g., 65–85°C) and durations (20–90 minutes) to balance yield and thermal degradation .
  • Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples.
  • Reproducibility : Assess intra- and inter-day precision with spiked plasma/serum samples .

Advanced Research Questions

Q. How does this compound compare to other derivatizing agents (e.g., p-bromophenacyl bromide) in terms of sensitivity and selectivity?

Parameter O-p-Nitrobenzyl Agent p-Bromophenacyl Bromide
Reaction Time 1–1.5 hours40–60 minutes
Detection Limit 0.1 µg/mL (UV)0.05 µg/mL (UV)
Matrix Interference Low (stable in plasma)High (reacts with thiols)
The nitrobenzyl derivative offers superior stability in biological matrices but requires longer reaction times. MS detection further improves specificity .

Q. What experimental strategies resolve contradictions in reported derivatization efficiencies across studies?

  • Systematic variable testing : Isolate factors like solvent polarity (acetonitrile vs. benzene), pH (6.5–8.0), and catalyst type (e.g., K₂CO₃ vs. tetrabutylammonium bromide).
  • Cross-validation : Compare results with orthogonal methods (e.g., direct MS analysis of underivatized samples) .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers in reaction conditions .

Q. How can researchers ensure the stability of this compound during long-term storage?

  • Storage : Aliquot in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
  • Stability testing : Monitor purity via HPLC-UV every 3 months; degradation manifests as a ~10% increase in baseline noise at 254 nm .

Q. What synthetic pathways are reported for this compound, and how is purity optimized?

  • Synthesis : React N,N-diisopropylcarbodiimide with p-nitrobenzyl bromide in anhydrous THF under reflux (48 hours).
  • Purification : Use flash chromatography (silica gel, hexane:ethyl acetate 4:1) followed by recrystallization from ethanol .
  • Purity criteria : ≥98% by HPLC (retention time: 12.3 ± 0.2 minutes) and absence of bromide ions (tested via silver nitrate) .

Q. What mechanistic insights explain its selectivity for carboxylic acids?

The isourea moiety acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form a stable ester derivative. Steric hindrance from the diisopropyl groups minimizes side reactions with less electrophilic functional groups (e.g., alcohols) .

Q. How can researchers troubleshoot low derivatization yields in complex matrices?

  • Interference mitigation : Pre-treat samples with solid-phase extraction (C18 columns) to remove lipids/proteins.
  • Catalyst optimization : Increase potassium carbonate concentration (2–5 mM) to enhance reactivity in high-ionic-strength solutions .

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